molecular formula C6H8N2O2S2 B1334802 Ethyl 5-amino-2-mercaptothiazole-4-carboxylate CAS No. 52868-64-1

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Cat. No. B1334802
CAS RN: 52868-64-1
M. Wt: 204.3 g/mol
InChI Key: RQPDYIIMTWIRCQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, agrochemicals, and dyes .

Synthesis Analysis

The synthesis of ethyl 5-amino-2-mercaptothiazole-4-carboxylates can be achieved through various methods. One approach involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to yield a novel intermediate, α-bromo-α-formylacetate hemiacetal, which upon cyclization with thioureas affords 2-aminothiazole-5-carboxylates in high yields . Another method reported is the Strecker approach, where both aliphatic and aromatic thioamides undergo addition to ethyl glyoxylate to give hemiaminals, which are then converted to imines and subsequently undergo a Strecker addition–cyclization reaction to yield the target heterocycles .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The ethyl 5-amino-2-mercaptothiazole-4-carboxylate structure would include an amino group at the 5-position and a mercapto (thiol) group at the 2-position, with an ethyl ester group at the 4-position on the thiazole ring. The exact molecular structure would be determined through techniques such as X-ray crystallography, as demonstrated in related compounds .

Chemical Reactions Analysis

Thiazole derivatives are known to undergo various chemical reactions due to the presence of reactive functional groups. For instance, mercapto groups can react with cyano compounds containing active methylene groups to form novel thiazolo-triazole derivatives . Schiff base formation is another common reaction, where the amino group of a thiazole reacts with aromatic aldehydes to yield a series of novel compounds . These reactions are crucial for the diversification of thiazole-based compounds and their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-2-mercaptothiazole-4-carboxylates would include solubility in common organic solvents, melting points, and boiling points, which are essential for their practical use in synthesis and applications. The presence of both amino and mercapto groups would influence the compound's acidity and basicity, as well as its potential to form hydrogen bonds and participate in coordination chemistry. The electronic properties, such as absorption and photoluminescence, can be analyzed through spectroscopic methods and theoretical calculations .

Relevant Case Studies

Ethyl 5-amino-2-mercaptothiazole-4-carboxylates and their analogs have been studied for their potential antitumor activity. For example, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested against various human tumor cell lines, showing promising anticancer activity . These studies highlight the importance of thiazole derivatives in medicinal chemistry and their potential as therapeutic agents.

Scientific Research Applications

  • Antimicrobial Evaluation
    • Field : Medicinal Chemistry
    • Application : This compound is used as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles .
    • Method : The compound is synthesized and characterized by FTIR and NMR. Its antibacterial potential against multi-drug resistant clinical isolates is evaluated and minimum inhibitory concentration (MIC) values are determined .
    • Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. For example, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
  • Neuroprotective

    • Field : Neuroscience
    • Application : Thiazole derivatives can have neuroprotective effects .
    • Method : The neuroprotective effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease .
    • Results : Some thiazole derivatives have shown promising neuroprotective effects, potentially by reducing oxidative stress, inflammation, and apoptosis in neuronal cells .
  • Antitumor

    • Field : Oncology
    • Application : Thiazole derivatives can have antitumor or cytotoxic effects .
    • Method : The antitumor effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of cancer, such as cell proliferation assays, colony formation assays, and xenograft mouse models .
    • Results : Some thiazole derivatives have shown significant antitumor effects, potentially by inhibiting cell proliferation, inducing apoptosis, and suppressing tumor growth .
  • Antihypertensive

    • Field : Pharmacology
    • Application : Thiazole derivatives have been observed to have antihypertensive activity .
    • Method : The antihypertensive activity of thiazole derivatives can be evaluated using various in vitro and in vivo models of hypertension .
    • Results : Some thiazole derivatives have shown significant antihypertensive effects, potentially by inhibiting angiotensin-converting enzyme (ACE) or blocking calcium channels .
  • Anti-inflammatory

    • Field : Immunology
    • Application : Thiazole derivatives can have anti-inflammatory effects .
    • Method : The anti-inflammatory effects of thiazole derivatives can be evaluated using various in vitro and in vivo models of inflammation, such as carrageenan-induced paw edema in rats .
    • Results : Some thiazole derivatives have shown significant anti-inflammatory effects, potentially by inhibiting the production of pro-inflammatory cytokines or blocking the activation of inflammatory cells .

properties

IUPAC Name

ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDYIIMTWIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401888
Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

CAS RN

52868-64-1
Record name Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate
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Record name 52868-64-1
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Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Record name ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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